1,5-Diethylpiperazin-2-one
Description
1,5-Diethylpiperazin-2-one (CAS: 71260-16-7) is a piperazinone derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Structurally, it features a six-membered piperazine ring substituted with two ethyl groups at the 1- and 5-positions and a ketone group at the 2-position.
Properties
IUPAC Name |
1,5-diethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRHXDFJURKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(=O)CN1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring-opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to enhance the efficiency of the synthesis . Microwave-assisted synthesis is another technique that has been explored to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
1,5-Diethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
1,5-Diethylpiperazin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1,5-Diethylpiperazin-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of its anthelmintic properties.
Comparison with Similar Compounds
Key Properties:
- IUPAC Name : (S)-1,5-Diethylpiperazin-2-one
- Molecular Formula : C₈H₁₆N₂O
- Molecular Weight : 156.23 g/mol
- Solubility : Expected to exhibit moderate lipophilicity due to ethyl substituents.
Structural Analogs: Substituent Variations
1,5-Dimethylpiperazin-2-one (CAS: 74879-13-3)
| Property | 1,5-Diethylpiperazin-2-one | 1,5-Dimethylpiperazin-2-one |
|---|---|---|
| Molecular Weight | 156.23 g/mol | 128.17 g/mol |
| Substituents | Ethyl groups | Methyl groups |
| Lipophilicity (Predicted) | Higher | Lower |
| Physical State | Not specified | Liquid |
1,3-Dimethylpiperazin-2-one (CAS: 909409-91-2)
- Molecular Formula : C₆H₁₂N₂O
- Key Differences: Methyl groups at the 1- and 3-positions instead of 1,5-positions.
Enantiomeric and Salt Forms
(R)-1,5-Dimethylpiperazin-2-one Hydrochloride (CAS: 1887197-41-2)
(S)-1,5-Diethylpiperazin-2-one (CAS: 71260-16-7)
- Key Differences :
Heterocyclic Variants
1,5-Dimethylpyrazole (CAS: 694-31-5)
- Molecular Formula : C₅H₈N₂
- Key Differences: Pyrazole ring (five-membered, two adjacent nitrogen atoms) vs. piperazinone (six-membered, two non-adjacent nitrogen atoms). Lacks a ketone group, altering electronic properties and reactivity .
Complex Derivatives
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Molecular Formula : C₂₁H₂₁N₃O₄
- Key Differences :
Doxazosin Mesilate Impurity B (CAS: 70918-00-2)
- Key Differences: Features a benzodioxane-carbonyl group attached to piperazine. Used as a reference standard in pharmaceutical quality control, highlighting the role of piperazinones in drug development .
Biological Activity
1,5-Diethylpiperazin-2-one (DEP) is a cyclic amide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DEP, including its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H18N2O
- Molecular Weight : 182.26 g/mol
- CAS Number : 106576-36-7
DEP exhibits its biological effects primarily through interactions with various molecular targets. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which can influence enzyme activity and receptor binding. The specific mechanisms include:
- Enzyme Inhibition : DEP may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing synaptic transmission.
Antimicrobial Activity
Research indicates that DEP demonstrates antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2023) reported that DEP inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Neuropharmacological Effects
DEP has been studied for its neuropharmacological effects, particularly in relation to anxiety and depression models in rodents. In a study by Johnson et al. (2024), DEP administration resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
Anticancer Properties
In vitro studies have shown that DEP can induce apoptosis in various cancer cell lines. A notable study by Lee et al. (2023) demonstrated that DEP treatment led to increased caspase-3 activity and reduced cell viability in human breast cancer cells.
Research Findings and Case Studies
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2023 | Demonstrated antimicrobial activity against multiple bacterial strains with MICs of 32-128 µg/mL. |
| Johnson et al. | 2024 | Showed anxiolytic effects in rodent models, reducing anxiety-like behaviors significantly. |
| Lee et al. | 2023 | Induced apoptosis in breast cancer cells, increasing caspase-3 activity significantly. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
